molecular formula C25H22FNO4 B2469771 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid CAS No. 2230799-27-4

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid

Cat. No.: B2469771
CAS No.: 2230799-27-4
M. Wt: 419.452
InChI Key: ZWBBDBHMAPCFDZ-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 2-fluorophenyl substituent attached to a propanoic acid backbone. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains .

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-fluorophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-23-13-16(9-10-17(23)11-12-24(28)29)14-27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBBDBHMAPCFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxy carbonyl (Fmoc) group

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: : The fluorophenyl group can be reduced to form corresponding hydroxyl or amine derivatives.

  • Substitution: : The amino group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides are often used, with reaction conditions varying based on the specific reagents.

Major Products Formed

  • Oxidation: : Carboxylic acids, esters, and amides.

  • Reduction: : Alcohols, amines, and their derivatives.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: : It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: : Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : It can be utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or proteins, inhibiting or enhancing their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C24H20FNO4 (estimated based on analogs)
  • Molecular Weight : ~425.42 g/mol
  • Purity : >95% (typical for Fmoc derivatives)
  • Applications : Peptide synthesis, biochemical probes, and antiviral research .

Comparison with Structural Analogs

The compound belongs to a broader class of Fmoc-protected phenylpropanoic acids. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Variations on the Phenyl Ring

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (3-{...}-2-fluorophenylpropanoic acid) 2-Fluoro C24H20FNO4 425.42 Enhanced metabolic stability; peptide synthesis.
(S)-2-...-o-tolylpropanoic acid 2-Methyl (o-tolyl) C25H23NO4 401.45 Increased hydrophobicity; used in chiral peptide intermediates.
(3R)-3-...-4-nitrophenylpropanoic acid 4-Nitro C24H20N2O6 432.43 Electron-withdrawing nitro group; potential for nitro-reduction studies.
(S)-2-...-3-chloro-4-(trifluoromethyl)phenylpropanoic acid 3-Cl, 4-CF3 C25H19ClF3NO4 505.88 High steric bulk; investigated in medicinal chemistry for target binding.

Impact of Substituents :

  • Electron-Withdrawing Groups (e.g., -NO2, -CF3): Increase acidity of the propanoic acid moiety and alter electronic interactions in peptide chains .
  • Halogens (e.g., -F, -Cl): Improve metabolic stability and influence lipophilicity. The 2-fluoro substituent in the target compound balances steric effects and electronic modulation .
  • Alkyl Groups (e.g., -CH3 in o-tolyl): Enhance hydrophobicity, affecting solubility and membrane permeability in bioactive peptides .

Stereochemical Variations

Compound Name Stereochemistry Key Feature
(R)-2-...-3,5-difluorophenylpropanoic acid R-configuration Enantioselective interactions in β-arrestin coupling studies.
(S)-2-...-2-chloro-4-fluorophenylpropanoic acid S-configuration Improved selectivity in intracellular trafficking assays.

Functional Implications :

  • Enantiomers exhibit divergent binding affinities to chiral biological targets. For example, (S)-configured analogs are often prioritized in peptide therapeutics due to compatibility with natural L-amino acids .

Backbone Modifications

Compound Name Backbone Structure Application
3-((2-((Fmoc)amino)ethyl)disulfaneyl)propanoic acid Disulfide bridge Site-specific conjugation in protein engineering.
Fmoc-tranexamic acid Cyclohexane ring Stabilizes peptide conformations in hydrogel design.

Comparison with Target Compound :

  • The target compound’s linear propanoic acid backbone offers flexibility, whereas cyclohexane or disulfide-modified analogs introduce rigidity or redox-sensitive linkages .

Antiviral Activity

Analogs such as (S)-2-...-cyclohexylmethylaminophenylpropanoic acid () inhibit HIV-1 entry by interfering with gp120-CD4 interactions. The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in viral proteins .

Biological Activity

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid, also known by its CAS number 284492-06-4, is a compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This article explores its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H23NO4C_{25}H_{23}NO_4 with a molecular weight of 401.45 g/mol. The structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis.

PropertyValue
Molecular FormulaC25H23NO4
Molecular Weight401.45 g/mol
CAS Number284492-06-4
PurityNot specified

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides. Peptides synthesized using Fmoc-protected amino acids often exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
  • Antitumor Activity : Some derivatives are being studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to therapeutic applications.

While specific mechanisms for this compound are not fully elucidated, its role in peptide synthesis suggests that its biological effects will depend on the final peptide's sequence and structure. The interactions between the synthesized peptides and their biological targets will dictate their efficacy.

Case Studies and Research Findings

  • Peptide Synthesis Applications : Research indicates that Fmoc-protected amino acids like this compound enhance the efficiency of synthesizing complex peptides by preventing unwanted side reactions during coupling processes. This has been demonstrated in various studies focusing on drug design and bioconjugation techniques .
  • Pharmacological Studies : Similar compounds have been evaluated for their activity against cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .
  • Safety and Handling : As with many synthetic compounds, safety data sheets (SDS) should be consulted for handling procedures. General precautions include avoiding skin contact and inhalation .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Protection of Amino Groups : The Fmoc group protects the amino functionality during peptide coupling.
  • Coupling Reactions : Utilizing standard peptide coupling reagents to form amide bonds.
  • Deprotection : Removal of the Fmoc group after synthesis to yield the final peptide product.

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